5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Description
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (CAS No. 65999-87-3) is a benzoxazole derivative featuring a tert-butyl group at position 5 and a chloromethyl substituent at position 2. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their versatility in pharmaceuticals, agrochemicals, and materials science . The tert-butyl group enhances steric bulk and hydrophobicity, while the chloromethyl group serves as a reactive site for further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZMFMELFUQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377044 | |
| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-45-4 | |
| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chloromethylation: The chloromethyl group can be introduced by reacting the benzoxazole derivative with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include methylated derivatives and other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is primarily studied for its potential therapeutic properties. The benzoxazole moiety is known for its versatility in drug development, exhibiting a range of biological activities.
Anticancer Activity
Research indicates that benzoxazole derivatives can exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that modifications to the benzoxazole structure could enhance cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Antimicrobial Properties
Benzoxazole compounds have been reported to possess antimicrobial activities. In particular, studies have shown that this compound derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with bacterial enzymes, thus inhibiting their growth.
Neurological Applications
The compound has been investigated for its potential as a neuroprotective agent. Benzoxazoles are known to interact with serotonin receptors, which may contribute to their neuroprotective effects. Specifically, derivatives have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit amyloid plaque formation .
Synthetic Applications
The synthesis of this compound involves various methods that can be applied in organic synthesis:
Synthesis Strategies
Recent advancements have highlighted several synthetic routes for producing benzoxazole derivatives efficiently. One notable method involves the condensation of 2-aminophenol with chloromethyl compounds under acidic conditions to yield high-purity products . This method is advantageous due to its simplicity and high yield.
Study on Anticancer Properties
A comprehensive study conducted by Hutchinson et al. evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines. The results indicated that specific substitutions on the benzoxazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .
Antimicrobial Activity Assessment
In another study, the antimicrobial effectiveness of the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed superior inhibition compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 5
The nature of substituents at position 5 significantly influences the compound’s electronic, steric, and application-specific properties.
- tert-Butyl Group: Enhances solubility in non-polar solvents and stabilizes the benzoxazole core via steric hindrance, reducing unwanted side reactions .
- Halogen Substituents (Br, Cl) : Increase electrophilicity at the benzoxazole ring, facilitating cross-coupling reactions. Bromo derivatives are particularly useful in Suzuki-Miyaura reactions for drug discovery .
Structural Analogs with Extended Functionality
Modifications beyond position 5, such as additional heterocycles or bridging groups, expand application scope.
- Thiophene-Bridged Derivatives : Exhibit strong fluorescence due to extended conjugation, making them suitable for optical applications. The tert-butyl groups improve thermal stability .
- Sulfonyl-Modified Analogs : Sulfonyl groups enhance solubility in polar solvents and may confer antibacterial or anti-inflammatory activity .
Application-Specific Comparisons
Research Findings and Industrial Relevance
- Fluorescent Whitening Agents : The thiophene-bridged derivative (CAS 7128–64–5) demonstrates intense fluorescence, attributed to its planar, conjugated structure. This compound is commercially significant, as evidenced by U.S. tariff amendments favoring its import .
- Biological Activity : Benzoxazoles with tetrazole or thiazole moieties (e.g., ethyl-2-(5-benzoxazol-2-ylamine)acetate derivatives) exhibit antibacterial and anti-inflammatory properties, highlighting the scaffold’s versatility .
- Commercial Availability : High-purity (95–99%) derivatives like this compound are supplied by vendors such as Combi-Blocks and American Elements, underscoring industrial demand .
Biological Activity
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a benzoxazole derivative that has been investigated for various biological applications, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a tert-butyl group and a chloromethyl moiety, which are believed to contribute to its biological effects.
1. Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit notable antimicrobial properties. The specific compound this compound has been studied for its potential effectiveness against various bacterial strains. The mechanism may involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to inhibition of their function.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/ml |
| This compound | Escherichia coli | 100 µg/ml |
2. Anticancer Properties
The anticancer potential of this compound is another area of active research. Studies have shown that this compound can induce apoptosis in cancer cell lines through various pathways.
Mechanism of Action:
The chloromethyl group in the compound can react with nucleophilic sites in proteins, potentially leading to altered protein function and triggering apoptotic pathways. This mechanism has been observed in several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.61 | Induction of apoptosis via p53 activation |
| HepG2 | 15.21 | Caspase activation leading to cell death |
Case Study 1: Anticancer Activity in MCF-7 Cells
In a study focusing on the biological activity of benzoxazole derivatives, it was found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 23.61 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner by increasing p53 expression levels and promoting caspase-3 cleavage .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole?
The synthesis typically involves nucleophilic substitution reactions. For example, chloromethylation of a pre-synthesized benzoxazole derivative can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Polar aprotic solvents like DMF or DMSO are often used, with reaction temperatures optimized between 60–100°C to balance yield and side reactions. Similar protocols for tert-butyl-substituted heterocycles highlight the importance of steric hindrance management during substitution .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters such as a = 6.0852 Å, b = 11.520 Å, and c = 16.986 Å. Displacement ellipsoids and hydrogen bonding patterns are analyzed at 30% probability. Data collection involves a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence fluorescence properties in benzoxazole derivatives?
The tert-butyl group enhances photostability by reducing π-π stacking interactions, while the chloromethyl substituent modulates electron density in the benzoxazole ring. Fluorescence quantum yield can be experimentally determined using integrating sphere setups with a reference standard (e.g., quinine sulfate). Comparative studies of analogs like 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5) show emission maxima shifts due to conjugation extension .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
Cross-validation using multiple techniques is critical:
- NMR: Compare experimental H/C chemical shifts with DFT-calculated values (GIAO method).
- IR/Raman: Assign vibrational modes via potential energy distribution (PED) analysis.
- UV-Vis: Solvent effects (e.g., TD-DFT with PCM models) must be accounted for. Discrepancies in λmax often arise from approximations in exchange-correlation functionals .
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst screening: Palladium or copper catalysts may accelerate coupling reactions.
- Solvent optimization: Switch from DMF to toluene for better steric control.
- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
- Workflow: Pilot-scale reactions using continuous flow reactors improve reproducibility .
Methodological Tables
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 6.0852 |
| b (Å) | 11.520 |
| c (Å) | 16.986 |
| α (°) | 72.79 |
| β (°) | 88.88 |
| γ (°) | 79.32 |
| Volume (ų) | 1116.9 |
| Z | 2 |
| Density (g/cm³) | 1.280 |
Table 2: Computational vs. Experimental UV-Vis Data (λmax in nm)
| Method | λmax (Gas Phase) | λmax (Ethanol) |
|---|---|---|
| B3LYP/6-311+G(d,p) | 320 | 335 (PCM model) |
| Experimental | - | 328 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
